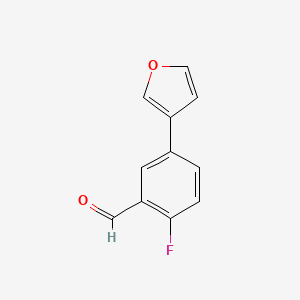

2-Fluoro-5-(furan-3-yl)benzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attracts significant attention due to their important pharmacological properties . The direct fluorination of furan proceeds non-selectively . The reaction of 2,3-dibromo-1-propenes with β-ketoesters and 1,3-diketones, respectively, in DMF at 120 °C using Cs2CO3 as a base and hydroquinone as an additive delivers 2,3,5-trisubstituted furans and related compounds with good yields via an intermolecular C-allylation followed by an intramolecular Ullmann type O-vinylation and a double bond .Molecular Structure Analysis

The molecular formula of 2-Fluoro-5-(furan-3-yl)benzaldehyde is C11H7FO2. The molecular weight is 190.17 g/mol . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The reaction of difluorocarbene, generated by thermal decomposition of sodium chlorodifluoroacetate, with 2-benzylidene-5α-cholestan-3-one and related substrates afforded 3-fluoro-2-phenylfuran fused to steroid fragment via C4-C5 bond . 2-Benzylidenecyclohexanone reacted similarly with difluorocarbene yielding 3-fluoro-2-phenyl-4,5,6,7 .Applications De Recherche Scientifique

Synthèse des fluorofuranes et des fluorobenzofuranes

Le FFB, étant un aldéhyde fluoré contenant un groupe furane, joue un rôle important dans la synthèse des fluorofuranes et des fluorobenzofuranes . Ces composés sont connus pour leurs importantes propriétés pharmacologiques .

Applications pharmacologiques

Les furanes et les benzofuranes portant un atome de fluor ou un groupe trifluorométhyle attirent une attention considérable en raison de leurs importantes propriétés pharmacologiques . Par exemple, certains fluorofuranes ont montré une inhibition de la transcriptase inverse du VIH-1 au niveau nanomolaire .

Activité antimalarique

Certains fluorofuranes présentent une activité antimalarique . Cela fait du FFB un candidat potentiel pour la recherche et le développement de nouveaux médicaments antimalariques.

Propriétés antibactériennes

Les dérivés des furanes présentent des propriétés antibactériennes . Le FFB, étant un dérivé du furane, pourrait être utilisé dans la synthèse de nouveaux agents antibactériens .

Activité antifongique

Les dérivés du furane présentent également des propriétés antifongiques . Par conséquent, le FFB pourrait être étudié pour son potentiel dans le développement de médicaments antifongiques.

Propriétés antivirales

Comme mentionné précédemment, certains fluorofuranes inhibent la transcriptase inverse du VIH-1 . Cela suggère que le FFB pourrait être utilisé dans la recherche et le développement de nouveaux médicaments antiviraux.

Agent chimique dans divers domaines de recherche

Le FFB est un agent chimique qui a récemment gagné en importance dans la communauté scientifique en raison de sa large gamme de propriétés et d'applications potentielles. Il présente des caractéristiques uniques, ce qui en fait un candidat prometteur pour une utilisation dans divers domaines de recherche.

Développement de nouveaux médicaments

L'inclusion du noyau furane est une technique de synthèse essentielle dans la recherche de nouveaux médicaments . Compte tenu de l'efficacité thérapeutique remarquable des médicaments à base de furane, le FFB pourrait être utilisé dans le développement de nombreux agents thérapeutiques innovants .

Mécanisme D'action

Target of Action

Similar compounds are known to react at the benzylic position .

Mode of Action

The mode of action of 2-Fluoro-5-(furan-3-yl)benzaldehyde involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets results in changes at the molecular level, which can lead to various downstream effects .

Biochemical Pathways

It is known that similar compounds can influence a variety of biochemical pathways through their interactions at the benzylic position .

Result of Action

The compound’s interactions at the benzylic position can lead to various changes at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other compounds or substances .

Analyse Biochimique

Biochemical Properties

2-Fluoro-5-(furan-3-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases through condensation reactions. These Schiff bases have been shown to exhibit antimicrobial properties . The compound interacts with various enzymes and proteins, including those involved in oxidative reactions. For instance, the aldehyde group in this compound can undergo oxidation, leading to the formation of carboxylic acids or other derivatives. This interaction is crucial for its role as a synthetic intermediate in biochemical pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or modification. Additionally, the fluorine atom in this compound can participate in hydrogen bonding or electrostatic interactions with biomolecules, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature, pH, and the presence of reactive species. Over time, this compound may undergo degradation, leading to the formation of by-products that can have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity or modulation of metabolic pathways. At high doses, this compound can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, indicating that the compound’s activity is dose-dependent and requires careful optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties. These metabolic pathways are essential for the compound’s role in cellular processes and its overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its availability and activity in different cellular compartments. The transport and distribution of this compound are critical for its biochemical function and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, as different cellular environments provide distinct biochemical contexts. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical applications.

Propriétés

IUPAC Name |

2-fluoro-5-(furan-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQBPIYNKNXQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

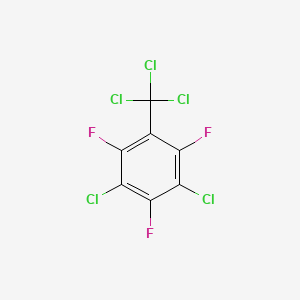

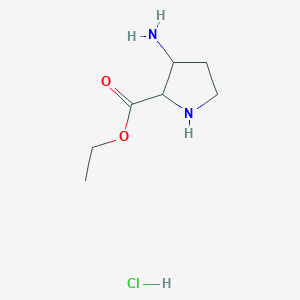

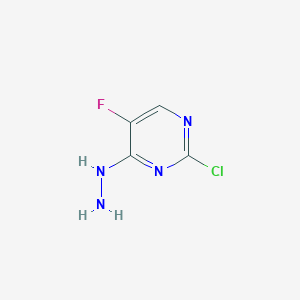

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)

![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)

![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)

![2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487830.png)

![3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487831.png)

![Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487832.png)